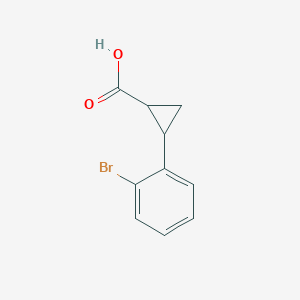
N,N-Dipropylpiperazin-1-sulfonamid
Übersicht
Beschreibung
N,N-dipropylpiperazine-1-sulfonamide is a useful research compound. Its molecular formula is C10H23N3O2S and its molecular weight is 249.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-dipropylpiperazine-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dipropylpiperazine-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Piperazinen
“N,N-Dipropylpiperazin-1-sulfonamid” ist eine Art von Piperazin, das ein Schlüsselbestandteil mehrerer Blockbuster-Medikamente ist, wie z. B. Imatinib (auch als Gleevec vermarktet) oder Sildenafil, das als Viagra verkauft wird . Piperazin ist der dritthäufigste Stickstoffheterocyclus in der Medikamentenentwicklung . Es kommt in verschiedenen pharmakologischen Wirkstoffen mit anxiolytischen, antiviralen, kardioprotektiven, krebshemmenden und antidepressiven Eigenschaften vor .
Die strukturelle Vielfalt von Piperazinen ist begrenzt, wobei etwa 80 % der Piperazin-haltigen Medikamente nur Substituenten an den Stickstoffpositionen enthalten . In jüngster Zeit wurden große Fortschritte bei der C–H-Funktionalisierung der Kohlenstoffatome des Piperazinrings erzielt . Dies eröffnet neue Möglichkeiten für die Synthese von Piperazinen, darunter “this compound”.
Antibakterielle Aktivität
Es wurde ein neues N,N′-disubstituiertes Piperazin, konjugiert mit 1,3,4-Thiadiazol und 1,2,4-Triazol, hergestellt und auf seine antimikrobielle Aktivität getestet . Die antimikrobiellen Ergebnisse zeigten, dass die getesteten Verbindungen eine signifikante antibakterielle Aktivität gegen gramnegative Stämme zeigten, insbesondere E. coli, im Vergleich zu grampositiven Bakterien .
Eine Docking-Analyse wurde durchgeführt, um die biologischen Ergebnisse zu unterstützen; Bindungsmodi mit dem aktiven Zentrum der Enoylreduktase-Aminosäuren aus E. coli zeigten sehr gute Werte im Bereich von −6,1090 bis −9,6184 kcal/mol . Dies deutet darauf hin, dass “this compound” möglicherweise bei der Entwicklung neuer antimikrobieller Medikamente eingesetzt werden könnte.
Wirkmechanismus
Target of action
Sulfonamides are known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance, pH regulation, and folate synthesis .
Mode of action
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. By binding to the enzyme, sulfonamides prevent the incorporation of para-aminobenzoic acid (PABA) into the growing folic acid molecule, thereby inhibiting bacterial growth .
Biochemical pathways
The inhibition of folic acid synthesis affects various biochemical pathways in bacteria, as folic acid is a necessary cofactor for the synthesis of nucleic acids (DNA and RNA) and amino acids. Therefore, the inhibition of folic acid synthesis by sulfonamides can lead to the cessation of bacterial growth .
Pharmacokinetics
The pharmacokinetics of sulfonamides can vary, but generally, they are well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of action
The primary result of the action of sulfonamides is the inhibition of bacterial growth, making them effective antibacterial agents. They are used to treat a variety of bacterial infections, including urinary tract infections, respiratory tract infections, and others .
Action environment
The action of sulfonamides can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the sulfonamide molecule, which can in turn influence its absorption and distribution in the body .
Eigenschaften
IUPAC Name |
N,N-dipropylpiperazine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3O2S/c1-3-7-12(8-4-2)16(14,15)13-9-5-11-6-10-13/h11H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHDVPMEGINICA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1518611.png)







![N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride](/img/structure/B1518627.png)



